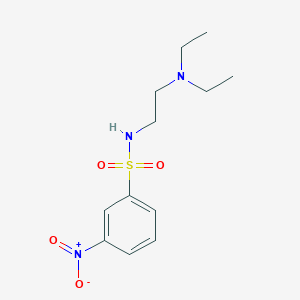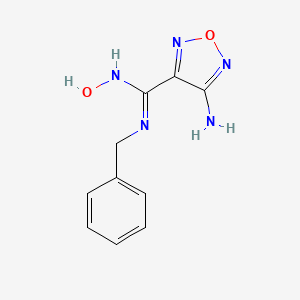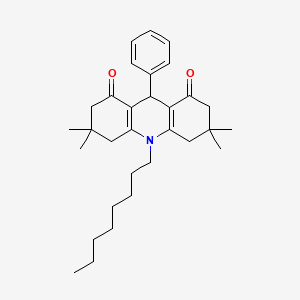![molecular formula C24H22N2O2 B11558844 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11558844.png)
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol typically involves the condensation of 2-(4-tert-butylphenyl)-1,3-benzoxazole-6-carbaldehyde with 2-aminophenol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
科学的研究の応用
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: Shares the tert-butylphenyl group but lacks the benzoxazole ring.
2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol: Contains a similar benzothiazole ring but differs in the substitution pattern.
Uniqueness
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is unique due to its combination of a benzoxazole ring and a phenol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C24H22N2O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H22N2O2/c1-24(2,3)18-10-8-16(9-11-18)23-26-20-13-12-19(14-22(20)28-23)25-15-17-6-4-5-7-21(17)27/h4-15,27H,1-3H3 |
InChIキー |
VPMIBOWURVJXMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11558762.png)

![(7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11558773.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11558780.png)
![2-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11558787.png)
![6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11558795.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B11558802.png)

![4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol](/img/structure/B11558819.png)

![2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11558821.png)

![2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide](/img/structure/B11558828.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11558830.png)
